N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide
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Overview
Description
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide typically involves the reaction of hydroquinolinecarbaldehyde with hydrazine derivatives. One common method includes the condensation of hydroquinolinecarbaldehyde with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimalarial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydrazinecarboxamide group.
Dihydroquinoline: A reduced form of quinoline with similar chemical properties.
Hydrazinecarboxamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide is unique due to its combination of a quinoline moiety with a hydrazinecarboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
2007916-71-2 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
1-amino-3-(1-methyl-2-oxoquinolin-6-yl)urea |
InChI |
InChI=1S/C11H12N4O2/c1-15-9-4-3-8(13-11(17)14-12)6-7(9)2-5-10(15)16/h2-6H,12H2,1H3,(H2,13,14,17) |
InChI Key |
ZJWAYYASJAYCTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)NC(=O)NN |
Origin of Product |
United States |
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